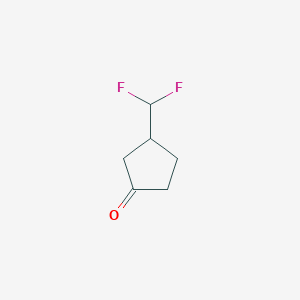

3-(Difluoromethyl)cyclopentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

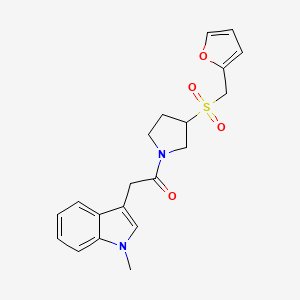

3-(Difluoromethyl)cyclopentan-1-one is a chemical compound with the molecular formula C6H8F2O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanone ring with a difluoromethyl group attached . The exact linear structure formula is not provided in the search results .科学的研究の応用

Catalytic Oxidative Strategies and Molecular Shape Modulation

One of the primary applications of 3-(Difluoromethyl)cyclopentan-1-one derivatives is in the catalytic 1,3-difunctionalization via oxidative C-C bond activation. This process is pivotal for incorporating electronegative substituents that influence molecular conformation through dipole minimization effects, crucial for modulating molecular shape. The technique employs aryl iodine(I-III) catalysis for the 1,3-oxidation of cyclopropanes, demonstrating the compound's role in generating 1,3-difluorinated products and its impact on dictating molecular conformation (Banik, Mennie, & Jacobsen, 2017).

Novel Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,3-dione, closely related to this compound, has been explored as a novel isostere for the carboxylic acid functional group. This application is significant in drug design, where cyclopentane-1,3-diones substitute for carboxylic acid functional groups, offering a blend of strong acidity, tunable lipophilicity, and structural versatility. Such isosteres have been applied to design potent thromboxane A2 receptor antagonists, underscoring the compound's utility in developing new therapeutics (Ballatore et al., 2011).

Facilitation of Cycloaddition Reactions

This compound derivatives facilitate various cycloaddition reactions under palladium catalysis and visible light photocatalysis, enabling the synthesis of complex organic structures. For instance, palladium-catalyzed trimethylenemethane cycloadditions of olefins activated by the σ-electron-withdrawing trifluoromethyl group allow the formation of exomethylene cyclopentanes. These reactions are pivotal for pharmaceutical, agrochemical, and materials industries, illustrating the compound's role in creating compounds of industrial interest (Trost & Debien, 2015).

Hydrogen Storage Material

Exploring 3-methyl-1,2-BN-cyclopentane, a derivative of this compound, reveals its potential as a hydrogen storage material. This research emphasizes the compound's physical-chemical properties relevant to H2 storage applications, such as viscosity, thermal stability, and gas stream purity, demonstrating its feasibility as a clean and efficient hydrogen storage medium (Luo et al., 2013).

特性

IUPAC Name |

3-(difluoromethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGASSVCBOUDHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B2854306.png)

![N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/no-structure.png)

![N-[2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2854312.png)

![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)

![3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2854317.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)